molecular formula C12H16N2O4 B6148175 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid CAS No. 1185291-67-1

4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid

Cat. No.: B6148175
CAS No.: 1185291-67-1
M. Wt: 252.3
InChI Key:
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Description

4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid is a chemical compound with the molecular formula C12H14N2O4 It is characterized by the presence of a dioxolane ring attached to a benzene ring, which is further connected to a carboximidamide group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid typically involves the formation of the dioxolane ring through a cyclization reaction. One common method involves the reaction of benzoic acid derivatives with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The resulting intermediate is then reacted with cyanamide to introduce the carboximidamide group. Finally, acetic acid is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring and carboximidamide group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide: Similar structure but with a carbothioamide group instead of a carboximidamide group.

    4-(1,3-Dioxolan-2-yl)benzene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.

    4-(1,3-Dioxolan-2-yl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

Uniqueness: 4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide, acetic acid is unique due to the presence of both the dioxolane ring and the carboximidamide group, which confer distinct chemical and biological properties

Properties

CAS No.

1185291-67-1

Molecular Formula

C12H16N2O4

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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